Dclk1-IN-5 Exhibits Comparable DCLK1 Inhibitory Potency to DCLK1-IN-2 but with Distinct Anti-Inflammatory Activity
In biochemical kinase assays, Dclk1-IN-5 demonstrates an IC50 of 179.7 nM against DCLK1 [1]. This value is nearly identical to DCLK1-IN-2 (Compound I-5, IC50 = 171.3 nM) [2], but the two compounds differ significantly in their therapeutic focus. Dclk1-IN-5 was specifically optimized for anti-inflammatory activity, whereas DCLK1-IN-2 is characterized for its anti-proliferative effects in pancreatic cancer cell lines.
| Evidence Dimension | DCLK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 179.7 nM |
| Comparator Or Baseline | DCLK1-IN-2 (Compound I-5): 171.3 nM |
| Quantified Difference | Δ = 8.4 nM (comparable potency) |
| Conditions | In vitro kinase activity assay |
Why This Matters
Researchers focused on inflammation should prioritize Dclk1-IN-5 over DCLK1-IN-2 due to its validated efficacy in LPS-induced inflammation and ALI models.
- [1] Cai B, et al. Discovery of a doublecortin-like kinase 1 inhibitor to prevent inflammatory responses in acute lung injury. Bioorg Chem. 2024 Apr;145:107215. View Source
- [2] TargetMol. DCLK1-IN-2 product page. View Source
